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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395

This guide provides a comprehensive overview of the molecular mechanisms governing the
expression of the invasin (inv) gene in pathogenic Yersinia species, primarily Yersinia
enterocolitica and Yersinia pseudotuberculosis. Invasin is a critical virulence factor that
facilitates the initial stages of infection by mediating the attachment to and invasion of host
cells. The expression of the inv gene is tightly controlled by a complex regulatory network that
integrates various environmental signals to ensure its expression at the appropriate time and
place during the infection process.

Core Regulatory Network

The regulation of inv gene expression involves a multifactorial interplay between transcriptional
activators, repressors, and environmental cues. The central players in this network are the
transcriptional activator RovA and the nucleoid-associated protein H-NS, which acts as a
repressor, often in concert with YmoA.

Key Regulatory Proteins:

e RovA: A member of the MarR/SlyA family of transcriptional regulators, RovA is the primary
positive regulator of inv expression.[1][2] It directly binds to the inv promoter to activate
transcription.[3] The expression and activity of RovA are themselves subject to complex
regulation, including autoregulation.[4][5]

o H-NS (Histone-like Nucleoid-Structuring Protein): H-NS is a global transcriptional repressor
in bacteria that plays a crucial role in silencing the expression of virulence genes, including
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inv, particularly at the host temperature of 37°C.[5][6] H-NS binds to AT-rich regions in the inv
promoter, leading to transcriptional repression.[5][7]

YmoA: This protein, homologous to Hha in E. coli, often works in conjunction with H-NS to
repress inv expression, especially in Y. enterocolitica.[8][9][10] The H-NS/YmoA complex is
believed to be a key factor in the temperature-dependent repression of invasin.[6][11]

OmpR and CpxR: These are response regulators of two-component signal transduction
systems that have been shown to negatively modulate inv expression, adding another layer
of control.[11]

Environmental Signals:

The expression of the inv gene is exquisitely sensitive to environmental conditions, allowing

Yersinia to modulate its virulence in response to its location, whether in the external

environment or within a warm-blooded host.

Temperature: This is a primary regulatory signal. inv expression is maximal at ambient
temperatures (23-26°C) and is significantly repressed at the host's body temperature (37°C).
[12][13][14][15] This thermoregulation is largely mediated by the interplay between RovA and
H-NS/YmoA.[3][6] At 37°C, RovA undergoes a conformational change that prevents it from
binding to DNA and targets it for degradation by the Lon protease.[2][3]

pH: Acidic pH can counteract the repressive effect of the host temperature. At a pH of 5.5,
inv expression at 37°C can be comparable to the levels seen at 26°C.[8][9][10][13] This
suggests that the acidic environment of the stomach and early small intestine may trigger
invasin expression.

Growth Phase: Invasin expression is also regulated by the bacterial growth phase, with
maximal expression observed during the late exponential to early stationary phase.[12][13]

Osmolarity: High osmolarity has been shown to increase the transcription of invasion genes
in other enteric bacteria and is a relevant signal in the intestinal environment.[4][16]

Signaling and Regulatory Pathways
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The integration of environmental signals into the inv regulatory circuit is a complex process.

The following diagram illustrates the core regulatory pathway, highlighting the antagonistic roles
of RovA and H-NS/YmOA in response to temperature.

Low pH (e.g., 5.5) Low Temperature (23-26°C)

activates

High Temperature (37°C)
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Core regulatory pathway of inv gene expression.

The following diagram illustrates the competitive binding model at the inv promoter between the
activator RovA and the repressor H-NS.
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Competitive binding at the inv promoter.

Quantitative Data on Invasin Gene Expression

The following tables summarize quantitative data from various studies on the effects of
environmental signals and regulatory mutations on inv gene expression.

Table 1: Effect of Temperature and pH on inv Expression

Fold Change in inv

. . Expression
Species Condition . Reference
(relative to 37°C,
pH 7.0)
Y. enterocolitica 23°C,pH 7.0 ~10-fold increase [13]
Y. enterocolitica 37°C, pH5.5 ~8 to 10-fold increase [10][13]

) Significant increase
Y. pseudotuberculosis  28°C vs 37°C o [15]
(qualitative)
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Table 2: Effect of Regulatory Mutations on inv Expression

Effect on inv

Species Mutant Condition . Reference
Expression
N Abolished
Y. enterocolitica ArovA 26°C ) [8]
expression
N Increased
Y. enterocolitica ymoA::Tn 37°C ) [819]
expression
Y. _
Abolished
pseudotuberculo  ArovA 26°C ) [4]
_ expression
sis
Increased
Y. _
expression
pseudotuberculo  Ahns 37°C [5]
) (RovA-
sis _
independent)
N Significant
Y. enterocolitica AuvrC 23°C [12]
decrease
B Significant
Y. enterocolitica AsspA 23°C [12]
decrease

Experimental Protocols

This section details the methodologies for key experiments used to investigate the regulation of
iInv gene expression.

Quantification of inv mRNA by gRT-PCR

This protocol is for measuring the relative abundance of inv transcripts.[17][18][19]
1. RNA Extraction:

o Grow Yersinia cultures to the desired optical density (OD600) under specific conditions (e.qg.,
different temperatures, pH).
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Harvest bacterial cells by centrifugation at 4°C.

Immediately stabilize RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria
Reagent, Qiagen).

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the
manufacturer's instructions, including an on-column DNase digestion step to remove
contaminating genomic DNA.

Assess RNA gquality and quantity using a spectrophotometer (e.g., NanoDrop) and by
agarose gel electrophoresis.

. CDNA Synthesis:

Synthesize cDNA from 1-2 pg of total RNA using a reverse transcription kit (e.g., SuperScript
IV Reverse Transcriptase, Thermo Fisher Scientific) with random hexamers or gene-specific
primers.

Include a no-reverse transcriptase control to check for genomic DNA contamination.
. Real-Time PCR:

Perform qPCR using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master
Mix, Thermo Fisher Scientific) and primers specific for the inv gene and a housekeeping
gene (e.g., 16S rRNA) for normalization.

Set up reactions in triplicate in a real-time PCR system.

Use a standard thermal cycling program: initial denaturation (e.g., 95°C for 2 min), followed
by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 1 min).

Perform a melt curve analysis to ensure primer specificity.
. Data Analysis:

Calculate the cycle threshold (Ct) values.
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« Determine the relative expression of the inv gene using the AACt method, normalizing to the
housekeeping gene and a reference condition.
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Workflow for qRT-PCR analysis of inv expression.
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Analysis of inv Promoter Activity using lacZ Reporter
Fusions

This method allows for the indirect measurement of gene expression by quantifying the activity
of a reporter enzyme, (3-galactosidase, under the control of the inv promoter.[20][21][22]

1. Construction of Reporter Strain:

o Clone the promoter region of the inv gene upstream of a promoterless lacZ gene in a
suitable plasmid or construct for integration into the Yersinia chromosome.

e Introduce the inv-lacZ fusion into the wild-type and mutant Yersinia strains.
2. B-Galactosidase Assay (Miller Assay):

e Grow the reporter strains under the desired experimental conditions.

e Measure the OD600 of the cultures.

e Permeabilize a known volume of cells using chloroform and SDS.

e Add the substrate o-nitrophenyl-3-D-galactopyranoside (ONPG).

e Incubate at a constant temperature (e.g., 28°C) until a yellow color develops.
o Stop the reaction by adding Na2CO3.

o Measure the absorbance at 420 nm (A420) and 550 nm (A550) to account for light
scattering.

o Calculate Miller Units using the formula: Miller Units = 1000 x [A420 - (1.75 x A550)] / (Time
x Volume x OD600).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the direct binding of a purified regulatory protein (e.g., RovA, H-
NS) to a specific DNA fragment, such as the inv promoter.
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1. Preparation of DNA Probe:
o Amplify the inv promoter region by PCR.

o Label the DNA fragment at the 5' end with a radioactive isotope (e.g., [y-32P]ATP) using T4
polynucleotide kinase or with a non-radioactive label (e.g., biotin, digoxigenin).

» Purify the labeled probe.
2. Binding Reaction:

 Incubate the labeled probe with varying concentrations of the purified regulatory protein in a
binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-
specific binding.

o For competition assays, add an excess of unlabeled specific or non-specific competitor DNA
to the reaction.

3. Electrophoresis:

» Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
e Run the gel at a low temperature to maintain the stability of the complexes.
4. Detection:

« If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager

screen.

e If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a
chemiluminescent or colorimetric method.

o A"shift" in the mobility of the labeled probe (a band that migrates slower than the free probe)
indicates protein-DNA binding.

Conclusion
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The regulation of the invasin gene in Yersinia is a paradigm of how pathogenic bacteria
orchestrate the expression of virulence factors in response to environmental signals. The
intricate network, centered around the activator RovA and the repressor H-NS/YmoA, allows
the bacterium to precisely control the initiation of host cell invasion. Understanding these
regulatory mechanisms in detail is crucial for the development of novel therapeutic strategies
that target bacterial virulence. Further research into the structural basis of these protein-DNA
interactions and the integration of additional signaling pathways will continue to illuminate the
complex biology of this important human pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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